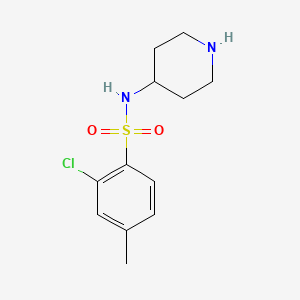![molecular formula C16H20N2O3 B7556797 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid, also known as tryptophan methyl ester, is an amino acid derivative that has been the subject of numerous scientific studies. It is a derivative of tryptophan, an essential amino acid that is important in protein synthesis and neurotransmitter production. The compound has been studied for its potential use in various scientific applications, including as a precursor for the synthesis of peptides and as a tool for investigating the mechanisms of protein synthesis.
Mecanismo De Acción
The mechanism of action of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid is not fully understood. However, it is believed to act as a precursor for the synthesis of various peptides, including neuropeptides and opioid peptides. Additionally, the compound may play a role in the regulation of protein synthesis through its interaction with 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid are not well characterized. However, it is believed to play a role in the synthesis of various peptides, which may have a range of physiological effects. Additionally, the compound may play a role in the regulation of protein synthesis, which is important for numerous cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in lab experiments is its potential as a precursor for the synthesis of various peptides. Additionally, the compound may be useful for investigating the mechanisms of protein synthesis and the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in this process. However, limitations of using the compound include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Direcciones Futuras
There are numerous future directions for research on 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid. One potential area of research is the development of new techniques for the synthesis and purification of the compound. Additionally, the compound may be useful for investigating the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in protein synthesis and for the synthesis of new peptides with potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid involves the reaction of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid methyl ester with acetic anhydride in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Aplicaciones Científicas De Investigación
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid has been used in numerous scientific studies, particularly in the field of peptide synthesis. It has been used as a precursor for the synthesis of various peptides, including neuropeptides and opioid peptides. Additionally, the compound has been used as a tool for investigating the mechanisms of protein synthesis and the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in this process.
Propiedades
IUPAC Name |
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-6-14(16(20)21)18-15(19)9-12-10(2)17-13-8-5-4-7-11(12)13/h4-5,7-8,14,17H,3,6,9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPLIWGWBJWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)




![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)